Tert-butyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetate can be achieved through various synthetic routes. One common method involves the reaction of a chloromethyloxadiazole with ethylenediamine, followed by catalytic hydrogenation of the pyrazine moiety over palladium on carbon (Pd/C) to yield the target compound . Another approach involves the cyclization of 2-hydrazinopyrazine with orthoesters, followed by further catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as lithium iodide or sodium carbonate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the pyrazine moiety.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield triazolopyrimidines, while reduction can produce piperazines .
Scientific Research Applications
Tert-butyl (5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl (5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetate involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-thione
- 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-thione
- 2-(4-tert-butylbenzyl)sulfanyl-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Tert-butyl (5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)acetate is unique due to its specific structural features and the presence of the tert-butyl group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C16H20N2O2S2 |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
tert-butyl 2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate |
InChI |
InChI=1S/C16H20N2O2S2/c1-16(2,3)20-12(19)8-21-14-13-10-6-4-5-7-11(10)22-15(13)18-9-17-14/h9H,4-8H2,1-3H3 |
InChI Key |
XNUHFDOBGTVUGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=NC=NC2=C1C3=C(S2)CCCC3 |
Origin of Product |
United States |
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